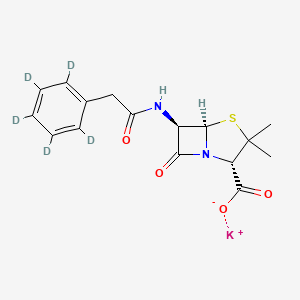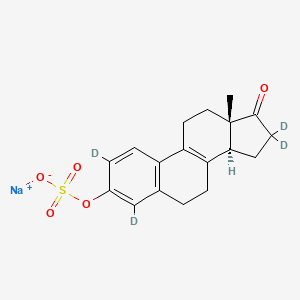
delta8,9-Dehydro estrone-d4 (Sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Delta8,9-Dehydro estrone-d4 (Sodium) is a synthetic derivative of estrone, a naturally occurring estrogen. This compound is characterized by the presence of a deuterium atom at the fourth position, which enhances its stability and allows for more precise tracking in biological systems. It is commonly used in scientific research to study estrogenic activity and metabolism.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of delta8,9-Dehydro estrone-d4 (Sodium) typically involves the isomerization of equilin or its derivatives. The process includes the following steps:
Isomerization: Equilin or its derivatives are subjected to isomerization to form delta8,9-Dehydro estrone.
Sodium Salt Formation: The final step involves the conversion of the compound into its sodium salt form, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of delta8,9-Dehydro estrone-d4 (Sodium) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
Delta8,9-Dehydro estrone-d4 (Sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, acids, and bases are used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols or hydrocarbons.
Substitution: Produces various substituted derivatives depending on the reagents used.
科学的研究の応用
Delta8,9-Dehydro estrone-d4 (Sodium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies of estrogen metabolism and synthesis.
Biology: Helps in understanding the role of estrogens in biological systems.
Medicine: Used in the development of estrogen-based therapies and in pharmacokinetic studies.
Industry: Employed in the production of estrogenic compounds and in quality control processes.
作用機序
Delta8,9-Dehydro estrone-d4 (Sodium) exerts its effects by interacting with estrogen receptors in target tissues. Upon binding to the receptor, the hormone-receptor complex translocates to the nucleus, where it binds to estrogen response elements on DNA. This binding initiates the transcription of specific genes, leading to various physiological effects such as cell growth, differentiation, and metabolic regulation.
類似化合物との比較
Similar Compounds
Estrone: A naturally occurring estrogen with similar biological activity.
Equilin: Another naturally occurring estrogen found in horses, closely related to delta8,9-Dehydro estrone.
Equilenin: Similar to equilin, with slight structural differences.
Uniqueness
Delta8,9-Dehydro estrone-d4 (Sodium) is unique due to the presence of deuterium, which enhances its stability and allows for precise tracking in biological systems. This makes it particularly valuable in research applications where accurate measurement and tracking of estrogenic activity are crucial.
特性
分子式 |
C18H19NaO5S |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
sodium;[(13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,16H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t16-,18-;/m0./s1/i3D,7D2,10D; |
InChIキー |
LLUMKBPKZHXWDL-XVJOFHSBSA-M |
異性体SMILES |
[2H]C1=CC2=C(CCC3=C2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)C(=C1OS(=O)(=O)[O-])[2H].[Na+] |
正規SMILES |
CC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


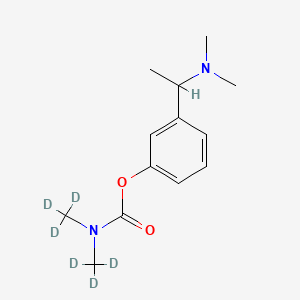
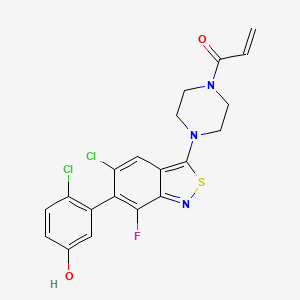

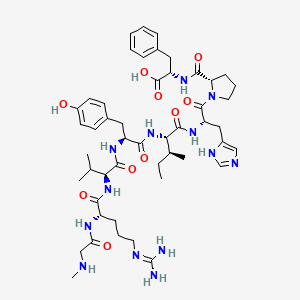




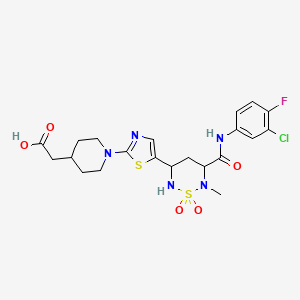
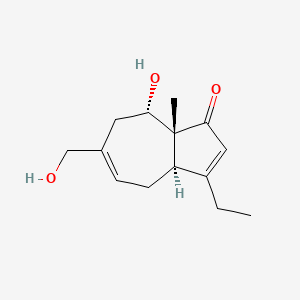


![(E)-3-[4-[(Z)-2-(2-chloro-4-fluorophenyl)-1-(3-chloro-1H-indol-2-yl)but-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B15142904.png)
